molecular formula C7H6IN3O B1437288 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 957193-64-5

7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Numéro de catalogue: B1437288
Numéro CAS: 957193-64-5
Poids moléculaire: 275.05 g/mol
Clé InChI: HDLRHKZVYXQFHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS: 957193-64-5) is a heterocyclic organic compound with the molecular formula C₇H₆IN₃O and a molecular weight of 275.05 g/mol . The compound is categorized as an organic halide and is listed in specialty chemical catalogs for research applications .

Propriétés

IUPAC Name

7-iodo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLRHKZVYXQFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661197
Record name 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957193-64-5
Record name 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves:

  • Construction of the pyrido[2,3-b]pyrazine core.
  • Introduction of the iodine atom selectively at the 7-position.
  • Maintenance of the 3,4-dihydro and 2(1H)-one functionalities.

The process often utilizes halogenation reactions on preformed pyrido[2,3-b]pyrazin-2-one derivatives or ring closure of appropriately substituted precursors.

Iodination of Pyrido[2,3-b]pyrazin-2-one Derivatives

Selective iodination at the 7-position is achieved by electrophilic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction conditions are optimized to avoid over-iodination or substitution at other positions.

  • Typical conditions:

    • Solvent: Acetic acid or dichloromethane.
    • Temperature: 0 to room temperature.
    • Reaction time: Several hours to overnight.
  • Outcome: High regioselectivity for the 7-position due to electronic and steric effects of the pyrido[2,3-b]pyrazine ring system.

Example Preparation of 1-Benzyl-7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

A related compound, 1-benzyl-7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 957193-71-4), has been reported with the following synthetic approach:

  • Starting from 1-benzylpyrido[2,3-b]pyrazin-2-one derivatives.
  • Iodination at the 7-position using NIS or ICl.
  • Purification to obtain a product with >95% purity.

This compound is an example of successful iodination on a dihydropyrido[2,3-b]pyrazin-2-one scaffold with additional substitution at N1, demonstrating the feasibility of the iodination method for related compounds.

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Notes/Outcomes Reference
Electrophilic iodination ICl or NIS in AcOH or CH2Cl2, 0-25°C High regioselectivity for 7-position iodination
Cyclization of hydrazone precursors Hydrazine derivatives + 2-aminopyridines, dehydrating agents Allows ring formation with optional pre/post iodination
Iodination of 1-benzyl derivatives NIS or ICl, mild conditions Yields 1-benzyl-7-iodo derivative, purity >95%

Research Findings and Notes

  • The iodine substituent at the 7-position significantly influences the electronic properties and biological activity of the compound, necessitating precise control during synthesis.
  • Maintaining the 3,4-dihydro and 2(1H)-one functionalities requires mild reaction conditions to prevent oxidation or ring opening.
  • The iodination step is typically the final or penultimate step to avoid interference with ring closure chemistry.
  • Purification often involves chromatographic techniques to isolate the regioisomerically pure iodinated product.
  • The synthetic methods are adaptable to introduce other substituents, enabling structural analog development for medicinal chemistry applications.

Analyse Des Réactions Chimiques

Types of Reactions

7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

Major Products

    Substitution: Formation of 7-substituted derivatives (e.g., 7-azido, 7-thio, 7-alkoxy derivatives).

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

Applications De Recherche Scientifique

7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its iodine atom and heterocyclic structure. These interactions can modulate biological pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a versatile pharmacophore, with substituents critically influencing biological activity, pharmacokinetics, and toxicity. Below is a systematic comparison of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with key analogs:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 957193-64-5 C₇H₆IN₃O 275.05 7-Iodo
7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one 1196153-28-2 C₈H₉BrN₃O 242.08 7-Bromo, 4-Methyl
3,4-Dihydro-3,6-dimethylpyrido[2,3-b]pyrazin-2(1H)-one 159104-35-5 C₉H₁₁N₃O 177.20 3,6-Dimethyl
1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one 1303588-25-1 C₁₅H₁₂F₃N₃O 307.27 6-(Trifluoromethylphenyl), 1-Methyl
Onatasertib (CC-223) 1228013-30-6 C₂₁H₂₇N₅O₃ 397.48 7-(6-(2-Hydroxypropan-2-yl)pyridin-3-yl), 1-(trans-4-methoxycyclohexyl)

Key Observations:

  • Halogen Substitution : The 7-iodo derivative (275.05 g/mol) has a higher molecular weight than its bromo analog (242.08 g/mol), which may influence lipophilicity and membrane permeability .
  • Complex Substituents : Onatasertib (CC-223), a clinical-stage mTOR inhibitor, incorporates a bulky hydroxypropan-2-ylpyridinyl group and a trans-4-methoxycyclohexyl moiety, increasing its molecular weight (397.48 g/mol) and likely improving target selectivity .

Pharmacological Activity

Compound Name Target/Mechanism Activity (IC₅₀/Ki) Therapeutic Application Reference
This compound Not explicitly reported N/A Research chemical
3,4-Dihydro-3,6-dimethylpyrido[2,3-b]pyrazin-2(1H)-one CRF1 receptor antagonism Ki = 12 nM Anxiety/Depression (preclinical)
Onatasertib (CC-223) mTOR kinase inhibition IC₅₀ = 1.6 nM Antineoplastic (Phase II trials)
5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives Influenza PB2 cap-binding inhibition IC₅₀ = 0.8–5.2 μM Antiviral (preclinical)

Key Observations:

  • CRF1 Antagonists : The 3,6-dimethyl analog exhibits potent CRF1 receptor binding (Ki = 12 nM), suggesting that methylation at specific positions enhances receptor interaction .
  • Kinase Inhibition: Onatasertib’s nanomolar mTOR inhibition (IC₅₀ = 1.6 nM) highlights the importance of extended aromatic systems and polar substituents for kinase selectivity .
  • Antiviral Activity: Pyrazinone derivatives with fluorinated pyrrolopyridine groups show micromolar activity against influenza PB2, indicating divergent structure-activity relationships compared to iodine-substituted analogs .

Activité Biologique

7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS No. 957193-64-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H6IN3O
  • Molecular Weight: 275.05 g/mol
  • CAS Number: 957193-64-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate iodine into the pyrido[2,3-b]pyrazine framework. The details of the synthetic pathway are crucial for reproducibility in research settings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • CDK9 Inhibition : This compound has been evaluated for its ability to inhibit cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. In vitro assays demonstrated significant inhibition with an IC50 value of approximately 0.16 µM against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer) .
  • Cytotoxicity : The cytotoxic effects were assessed using MTT assays, revealing that this compound exhibited an average IC50 of 6.66 µM across multiple cancer cell lines . This indicates a promising therapeutic index for further development.

Antiviral Activity

The compound also shows potential antiviral properties:

  • Anti-Coronaviral Activity : In studies against human coronavirus strains, the compound demonstrated an IC50 value of 56.96 µM with a selectivity index indicating minimal cytotoxicity at effective antiviral concentrations . This suggests that it could be explored as a candidate for antiviral drug development.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on CDK9 Inhibitors : A comprehensive study focused on the synthesis and evaluation of various derivatives including this compound showed that modifications to the structure could enhance inhibitory activity against CDK9 and improve selectivity towards cancer cells .
  • Antiviral Evaluation : Another case study assessed the compound's efficacy against coronaviruses and found that it significantly inhibited viral replication without causing substantial harm to host cells .

The proposed mechanism by which this compound exerts its biological effects involves:

  • Inhibition of CDK9 : By binding to the ATP-binding site of CDK9, it prevents phosphorylation events critical for cell cycle progression and transcriptional regulation in cancer cells.
  • Antiviral Mechanism : The antiviral activity may be mediated through interference with viral replication processes or by modulating host cellular pathways that viruses exploit.

Q & A

Q. What is the primary mechanism of action of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in cancer research?

The compound acts as a potent mTOR kinase inhibitor, targeting both mTORC1 and mTORC2 complexes. Its IC50 value for mTOR inhibition is in the nanomolar range (e.g., 16 nM for related analogs like CC-223), which enables precise regulation of cellular growth, proliferation, and metabolism in cancer models. Researchers should validate inhibition via Western blotting for downstream targets like S6K1 (phosphorylation at Thr389) and AKT (Ser473) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and serious eye irritation (Category 2A, H319). Essential precautions include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles.
  • Respiratory protection: NIOSH-approved respirators if aerosolization is possible.
  • Emergency measures: Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Q. How is this compound synthesized, and what are the key steps in its preparation?

A Ugi multicomponent reaction is commonly employed for pyrazin-2(1H)-one scaffolds. Key steps include:

  • Condensation of amines, carbonyl compounds, and isocyanides.
  • Cyclization under mild acidic conditions.
  • Iodination at the 7-position using iodine monochloride (ICl) in dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Advanced Research Questions

Q. How do in vitro IC50 values for mTOR inhibition translate to in vivo efficacy, and what models are used to assess this?

In vitro IC50 values (e.g., 16 nM) must be validated in orthotopic xenograft models (e.g., U87EGFRvIII glioblastoma) to assess bioavailability and tumor suppression. Pharmacokinetic (PK) parameters like plasma half-life (t1/2) and volume of distribution (Vd) are critical. For example, analogs like CC214-2 showed a t1/2 of 4–6 hours in mice, requiring twice-daily dosing for sustained mTOR pathway suppression .

Q. What strategies can resolve discrepancies in potency data across different cell lines?

Contradictions in potency often arise from cell-specific factors (e.g., efflux pumps, metabolic stability). Methodological approaches include:

  • Metabolic profiling: LC-MS/MS to identify degradation products.
  • Knockout models: CRISPR-Cas9 deletion of ABC transporters (e.g., ABCB1) to assess efflux impact.
  • Comparative assays: Parallel testing in isogenic cell lines with/without mTOR pathway mutations .

Q. What structural modifications enhance selectivity for mTORC1/mTORC2 inhibition?

Modifications at the 3- and 7-positions of the pyrazinone core influence selectivity:

  • 3-Position: Bulky substituents (e.g., trans-4-methoxycyclohexyl) improve mTORC1 binding.
  • 7-Position: Electrophilic groups (e.g., iodo) enhance covalent interaction with ATP-binding pockets.
  • Pyridinyl substitutions: Hydrophobic groups (e.g., 2-hydroxypropan-2-yl) reduce off-target kinase activity .

Q. How should researchers address the lack of environmental toxicity data (e.g., PBT assessment) for this compound?

While existing safety data sheets indicate no PBT/vPvB risks, researchers must conduct:

  • Biodegradation assays: OECD 301F (ready biodegradability) in activated sludge.
  • Ecotoxicity screening: Daphnia magna acute toxicity (EC50) and algal growth inhibition.
  • Waste disposal: Collaborate with certified agencies for incineration (≥1200°C) to prevent environmental release .

Methodological Considerations

  • In vivo efficacy testing: Use syngeneic models (e.g., CT26 colon cancer) with bioluminescent imaging to monitor tumor regression .
  • Off-target profiling: Broad kinase panels (e.g., Eurofins DiscoverX) to confirm mTOR specificity .
  • Crystallography: Co-crystallization with mTOR kinase domain (PDB: 4JSV) for structure-guided optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 2
7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.